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Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to
induce the degradation of Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule,
SJ1008030 recruits an E3 ubiquitin ligase to JAK2, leading to its ubiquitination and subsequent
degradation by the proteasome. This mechanism of action effectively abrogates JAK-STAT
signaling, a pathway frequently dysregulated in various malignancies, including CRLF2-
rearranged acute lymphoblastic leukemia (ALL).[1][3] The "formic" designation indicates that
the compound is supplied as a formic acid salt, a common strategy to enhance the solubility
and stability of amine-containing pharmaceutical compounds. This document provides detailed
protocols for determining the effective concentration of S31008030 formic in relevant cell-
based assays.

Data Presentation

The following tables summarize the quantitative data for SJ1008030's activity in the MHH-
CALL-4 human B-cell precursor leukemia cell line, a model system for CRLF2-rearranged ALL.

Table 1: In Vitro Efficacy of SJ1008030 in MHH-CALL-4 Cells
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Parameter Cell Line Value Reference

IC50 (Cell Growth
Inhibition)

MHH-CALL-4 5.4 nM [1]

Table 2: In Vitro JAK2 Degradation by SJ1008030 in MHH-CALL-4 Cells

Treatment Concentration
Outcome Reference

Conditions Range

Dose-dependent
72 hours 0-4.3uM degradation of JAKs, [3]
GSPT1, and IKZF1

Table 3: In Vivo JAK2 Degradation by SJ1008030

Treatment Concentration

Model System . Outcome Reference
Conditions Range
Dose-dependent
Xenograft Bone )
degradation of
Marrow 24 hours 0-10 um [3]
JAK2 and
(SJBALL021415)
GSPT1

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJ1008030 and the general

experimental workflows for determining its effective concentration.
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Diagram 1: Mechanism of Action of SJ1008030.
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Diagram 2: General Experimental Workflow.

Experimental Protocols
Cell Culture

The MHH-CALL-4 cell line is critical for assessing the in vitro efficacy of SJ1008030.

« Cell Line: MHH-CALL-4 (DSMZ ACC 337)[4]

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/product/b12376149?utm_src=pdf-body-img
https://www.dsmz.de/collection/catalogue/details/culture/ACC-337
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Media: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]

o Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5%
CO2.[4]

e Subculture: Seed cells at approximately 1 x 1076 cells/mL. The optimal split ratio is about 1:2
once a week. Do not maintain the culture below 0.6 x 1076 cells/mL.[4]

Preparation of SJ1008030 Formic Stock Solution

Due to its formulation as a formic acid salt, SJ1008030 is expected to have improved solubility
in aqueous solutions. However, for experimental purposes, a high-concentration stock solution
in an organic solvent is recommended.

e Solvent: Prepare a stock solution of $31008030 formic in dimethyl sulfoxide (DMSO).

» Concentration: Prepare a 10 mM stock solution. For example, for a compound with a
molecular weight of 919.96 g/mol , dissolve 9.2 mg in 1 mL of DMSO.

o Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid
repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on
the proliferation of MHH-CALL-4 cells.

e Cell Seeding:

o Count MHH-CALL-4 cells using a hemocytometer and assess viability (e.g., with trypan
blue).

o Seed cells in a 96-well plate at a density of 5 x 10”4 cells per well in 100 pL of complete
culture medium.

e Compound Preparation and Treatment:
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o Prepare a serial dilution of SJ1008030 formic from the 10 mM stock solution in complete
culture medium. A common starting concentration range is 10 uM down to picomolar
concentrations.

o Add the desired final concentrations of SJ1008030 to the wells. Include a vehicle control
(DMSO) at the same final concentration as in the highest drug concentration wells.

Incubation:
o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile phosphate-buffered saline (PBS).

o Add 10 pL of the MTT solution to each well.

o Incubate the plate for 4 hours at 37°C.

Formazan Solubilization:

o Add 100 pL of a solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each well.
o Mix gently by pipetting up and down to dissolve the formazan crystals.
Absorbance Measurement:

o Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

o Subtract the background absorbance from a blank well (medium only).

o Normalize the absorbance values to the vehicle-treated control wells (representing 100%
viability).

o Plot the percentage of cell viability against the logarithm of the SJ1008030 concentration.
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o Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs.
response -- variable slope).

Protocol 2: JAK2 Degradation Assay (Western Blot)

This protocol is to determine the dose-dependent degradation of JAK2 protein in MHH-CALL-4
cells upon treatment with SJ1008030.

o Cell Seeding and Treatment:

o Seed MHH-CALL-4 cells in 6-well plates at a density of 1-2 x 1076 cells/mL in complete
culture medium.

o Treat the cells with increasing concentrations of S31008030 formic (e.g., 0, 1, 10, 100,
1000 nM) for the desired time (e.g., 24 or 72 hours). Include a vehicle control (DMSO).

e Cell Lysis:

o

Harvest the cells by centrifugation.

[¢]

Wash the cell pellet with ice-cold PBS.

o

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[e]

Incubate on ice for 30 minutes with intermittent vortexing.

o

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
e Protein Quantification:

o Determine the protein concentration of the supernatants using a BCA protein assay Kkit.
o Sample Preparation and SDS-PAGE:

o Normalize the protein concentrations for all samples.

o Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
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o Load equal amounts of protein (e.g., 20-30 pg) per lane onto a polyacrylamide gel (e.g., 4-
12% Bis-Tris).

o Run the gel to separate the proteins by size.
e Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.

o Also, probe for a loading control protein (e.g., GAPDH or (3-actin) to ensure equal protein
loading.

o Wash the membrane three times with TBST.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane three times with TBST.

e Detection:
o Add an enhanced chemiluminescence (ECL) substrate to the membrane.
o Visualize the protein bands using a chemiluminescence imaging system.

o Data Analysis:

o

Quantify the band intensities using densitometry software.

[¢]

Normalize the JAK2 band intensity to the corresponding loading control band intensity.

[¢]

Express the JAK2 protein levels as a percentage of the vehicle-treated control.
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o Plot the percentage of JAK2 remaining against the SJ1008030 concentration to determine
the DC50 (concentration for 50% degradation).

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to
determine the effective concentration of S3J1008030 formic in a relevant cellular context.
Adherence to these detailed methodologies will enable the generation of robust and
reproducible data on the cytostatic and protein-degrading activities of this novel JAK2
PROTAC. Such data is essential for the continued investigation and development of
SJ1008030 as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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